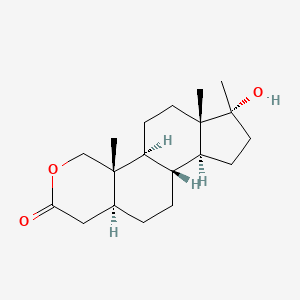

17-Epioxandrolone

描述

Context of Stereoisomeric and Analogous Chemical Structures

17-Epioxandrolone is a stereoisomer of Oxandrolone (B1677835), meaning it shares the same molecular formula (C₁₉H₃₀O₃) and the same connectivity of atoms, but differs in the three-dimensional orientation of its atoms. nih.govwikipedia.orgcymitquimica.com The key structural difference between Oxandrolone and its 17-epimer lies in the configuration at the 17th carbon atom. In Oxandrolone, the hydroxyl group at C-17 is in the beta (β) position, while in this compound, it is in the alpha (α) position. wikipedia.org This seemingly minor change in spatial arrangement can lead to differences in their physical, chemical, and biological properties.

The core structure of both compounds is a heterocyclic analog of 17α-methyltestosterone, characterized by the replacement of a carbon atom with an oxygen atom in the A-ring of the steroid nucleus. researchgate.net This structural feature is a departure from many other anabolic steroids and contributes to their unique metabolic profiles. The study of these stereoisomers and their analogous structures is crucial for understanding their behavior in biological systems and for developing specific analytical methods to differentiate between them.

Table 1: Comparison of this compound and Oxandrolone

| Property | This compound | Oxandrolone |

| Molecular Formula | C₁₉H₃₀O₃ nih.gov | C₁₉H₃₀O₃ wikipedia.org |

| Molecular Weight | 306.44 g/mol nih.gov | 306.44 g/mol wikipedia.org |

| CAS Number | 26624-15-7 nih.gov | 53-39-4 wikipedia.org |

| PubChem CID | 13728274 nih.gov | 5878 nih.gov |

| Key Structural Feature | 17α-hydroxy steroid | 17β-hydroxy steroid wikipedia.org |

| Synonyms | epi-Ox, 17α-hydroxy-17β-methyl-2-oxa-5α-androstan-3-one nih.gov | Anavar, Oxandrin wikipedia.org |

Significance in Advanced Analytical Chemistry as a Reference Standard

The primary significance of this compound in advanced analytical chemistry lies in its role as a certified reference material for the detection of Oxandrolone abuse in sports and other contexts. indiamart.cominchem.orglgcstandards.com Since this compound is a major metabolite of Oxandrolone, its presence in a biological sample, such as urine, is a strong indicator of the administration of Oxandrolone. chemicalbook.com

Anti-doping laboratories rely on highly pure and well-characterized reference standards of this compound to develop and validate their analytical methods. inchem.org These methods, often employing sophisticated techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), are designed to be highly sensitive and specific for the detection and quantification of this particular metabolite. chemicalbook.comresearchgate.net The availability of certified this compound reference material, such as that provided by the National Measurement Institute of Australia, ensures the accuracy and reliability of these anti-doping tests. inchem.org

The detection of this compound is a critical component of the analytical strategy to combat the misuse of anabolic steroids. Its identification provides unequivocal evidence of the use of Oxandrolone, aiding regulatory bodies in enforcing anti-doping policies.

Overview of Research Areas in Synthetic and Structural Chemistry

Research in the synthetic and structural chemistry of this compound is driven by the need for pure reference material and a deeper understanding of its formation and properties. The synthesis of this compound is often explored in the context of developing commercial processes for Oxandrolone, where it can be an impurity or a byproduct.

More targeted synthetic efforts have focused on producing this compound as a specific analytical standard. One notable approach involves the use of a fungus-based protocol to synthesize not only this compound but also other long-term metabolites of Oxandrolone. This biotechnological method offers a stereoselective route to these complex molecules.

The structural elucidation of this compound is crucial for its definitive identification. A range of spectroscopic techniques are employed for this purpose. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the connectivity and stereochemistry of the molecule. Infrared (IR) spectroscopy helps to identify the functional groups present, and Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern, which is essential for its detection in complex matrices like urine. researchgate.net These comprehensive characterization studies ensure the identity and purity of the reference material used in analytical applications.

Table 2: Analytical Techniques for the Study of this compound

| Technique | Application |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of this compound in urine samples. researchgate.net |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Highly sensitive and specific detection and quantification of this compound. chemicalbook.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of stereochemistry. |

| Infrared (IR) Spectroscopy | Identification of functional groups. |

Structure

3D Structure

属性

CAS 编号 |

26624-15-7 |

|---|---|

分子式 |

C19H30O3 |

分子量 |

306.4 g/mol |

IUPAC 名称 |

(1R,3aS,3bR,5aS,9aS,9bS,11aS)-1-hydroxy-1,9a,11a-trimethyl-2,3,3a,3b,4,5,5a,6,9,9b,10,11-dodecahydroindeno[4,5-h]isochromen-7-one |

InChI |

InChI=1S/C19H30O3/c1-17-11-22-16(20)10-12(17)4-5-13-14(17)6-8-18(2)15(13)7-9-19(18,3)21/h12-15,21H,4-11H2,1-3H3/t12-,13+,14-,15-,17-,18-,19+/m0/s1 |

InChI 键 |

QSLJIVKCVHQPLV-IWLBWFBKSA-N |

SMILES |

CC12CCC3C(C1CCC2(C)O)CCC4C3(COC(=O)C4)C |

手性 SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@]2(C)O)CC[C@@H]4[C@@]3(COC(=O)C4)C |

规范 SMILES |

CC12CCC3C(C1CCC2(C)O)CCC4C3(COC(=O)C4)C |

Pictograms |

Irritant; Health Hazard |

产品来源 |

United States |

Advanced Synthetic Methodologies for 17 Epioxandrolone

Retrosynthetic Analysis and Strategic Chemical Disconnections

A retrosynthetic approach to 17-epioxandrolone (17α-hydroxy-17β-methyl-2-oxa-5α-androstan-3-one) involves strategically disconnecting the molecule to identify viable starting materials and key transformations. The analysis must address both the formation of the core steroidal structure and the precise installation of the C-17 epimeric center.

Considerations for Steroidal Skeleton Construction

The fundamental framework of this compound is the 2-oxa-5α-androstane skeleton. The biosynthesis of steroids in nature follows the mevalonate (B85504) pathway, assembling the complex polycyclic structure from simple precursors like acetyl-CoA. libretexts.org This natural strategy highlights the complexity of constructing the fused ring system from the ground up.

In a laboratory context, a total synthesis would be a formidable undertaking. Retrosynthetic analysis would disconnect the tetracyclic core through key bond formations, such as:

A-ring Lactone: The 2-oxa-lactone feature in ring A can be viewed as the result of a Baeyer-Villiger oxidation of a corresponding A-ring ketone or the ozonolysis of a precursor with a double bond at the C2 position. researchgate.net

C/D and B/C Ring Junctions: These disconnections would lead back to simpler bicyclic or monocyclic precursors, a common strategy in steroid total synthesis.

Polyene Cyclization: Inspired by biosynthesis, another disconnection strategy involves the cyclization of a precisely configured polyene precursor to form the lanosterol-like skeleton, which would then require significant modification. libretexts.org

However, due to the complexity and the ready availability of natural steroid starting materials, a full total synthesis is rarely the most practical approach for a molecule like this compound. Semi-synthesis from an existing steroid scaffold is overwhelmingly preferred.

Approaches for C-17 Stereochemical Control

The critical stereochemical feature distinguishing this compound from its parent compound, oxandrolone (B1677835), is the orientation of the hydroxyl and methyl groups at the C-17 position. Oxandrolone is the 17β-hydroxy-17α-methyl epimer, while this compound is the 17α-hydroxy-17β-methyl epimer. nist.gov

Controlling this stereocenter is paramount. Retrosynthetically, the tertiary alcohol at C-17 is disconnected to a C-17 ketone precursor. The stereochemistry is then determined by the facial selectivity of the nucleophilic addition of a methyl group (e.g., from a Grignard reagent or organolithium compound) to the carbonyl.

Steric Hindrance: The convex β-face of the steroid nucleus is generally more sterically hindered due to the presence of the C-18 angular methyl group. Nucleophilic attack on a C-17 ketone typically occurs from the less hindered α-face. This kinetically favored approach leads to the formation of a 17β-hydroxy product, the stereochemistry found in oxandrolone.

Achieving the Epimeric Center: To synthesize this compound (the 17α-hydroxy product), the synthetic strategy must overcome this natural preference. This can be achieved through:

Directed Attack: Using a bulky directing group elsewhere on the steroid to block the α-face and force a β-face attack.

Epimerization: Synthesizing the more stable or accessible epimer (oxandrolone) and then inverting the stereocenter at C-17.

Synthesis from a 17β-methyl precursor: Starting with a material that already possesses the desired 17β-methyl configuration. A study on the synthesis of 17α-hydroxymethyl-17β-methyl-18-norandrosta-1,4,13-trien-3-one from androst-4-ene-3,17-dione successfully confirmed the stereochemistry at C-17 using NMR techniques, highlighting a pathway to establish this configuration. wada-ama.org

Established and Novel Synthetic Routes

The preparation of this compound can be accomplished through several pathways, leveraging existing steroidal precursors or enzymatic transformations.

Chemical Derivatization from Related Steroidal Precursors

The most direct synthetic route to this compound is through the epimerization of its more common precursor, oxandrolone. The 17-epimerization of 17α-methyl anabolic steroids in humans is a known metabolic pathway, and the synthesis of these 17α-hydroxy-17β-methyl steroids has been documented. nist.gov This transformation can be mimicked under laboratory conditions, typically involving acid- or base-catalyzed equilibration, although yields and conditions require careful optimization to avoid side reactions.

Another approach involves derivatization from other commercially available steroids. A synthesis could begin with a steroid possessing a C-17 ketone, such as epiandrosterone. The subsequent steps would involve the stereocontrolled introduction of the methyl group, followed by the formation of the A-ring lactone, a strategy that has been discussed for oxandrolone itself.

Total Synthesis Approaches to the Core Structure

As previously mentioned, a de novo total synthesis of this compound is not a common or practical strategy. The focus of synthetic efforts is almost exclusively on semi-synthesis. A hypothetical total synthesis would be a multi-step, complex process aimed at first constructing the core 5α-androstane skeleton, a significant challenge in organic synthesis. Following the successful creation of the tetracyclic system with a ketone at C-17, the subsequent steps would mirror those of the semi-synthetic routes: stereoselective methylation to form the 17α-hydroxy-17β-methyl center and oxidation/rearrangement to form the A-ring lactone. A dissertation on the synthesis of various steroid metabolites prioritized A-ring functionalization followed by a cascade of reactions to achieve the desired C/D-ring structure, illustrating the modular but complex nature of such syntheses. tuwien.at

Chemoenzymatic Synthetic Protocols, including Microbial Transformations

Biocatalysis offers a powerful and highly selective alternative for synthesizing steroid derivatives. Microbial transformations can perform specific hydroxylations, oxidations, and other modifications on a steroid nucleus with a high degree of regio- and stereoselectivity that is often difficult to achieve with traditional chemical methods. mdpi.com

Fungi are particularly adept at these transformations. While many studies focus on hydroxylating oxandrolone at various positions, the enzymes involved demonstrate the potential for modifying the core structure. mdpi.comnih.gov For instance, the fungus Cunninghamella elegans has been successfully used in a protocol to synthesize two epimeric long-term metabolites of oxandrolone, specifically 17β-hydroxymethyl-17α-methyl-18-nor-2-oxa-5α-androsta-13-en-3-one and its 17α-hydroxymethyl-17β-methyl epimer. wada-ama.orgnih.gov This demonstrates that microorganisms can be employed to generate complex, rearranged metabolites from a simpler precursor.

The table below summarizes findings from microbial transformations of oxandrolone, showcasing the utility of this approach for generating novel derivatives. While these specific products are not this compound, they exemplify the chemoenzymatic protocols used on the parent compound.

| Microorganism | Substrate | Product(s) | Yield | Reference |

|---|---|---|---|---|

| Fusarium culmorum AM282 | Oxandrolone | 12β-hydroxyoxandrolone | 62% | mdpi.com |

| Mortierella isabellina AM212 | Oxandrolone | 9α-hydroxyoxandrolone | 71% | mdpi.com |

| Laetiporus sulphureus AM498 | Oxandrolone | 6α-hydroxyoxandrolone | Products formed in a 1:4.2 ratio | mdpi.com |

| 15α-hydroxyoxandrolone (new compound) | ||||

| Cunninghamella elegans | Oxandrolone | 17β-hydroxymethyl-17α-methyl-18-nor-2-oxa-5α-androsta-13-en-3-one | N/A | wada-ama.orgnih.gov |

| Cunninghamella elegans | Oxandrolone | 17α-hydroxymethyl-17β-methyl-18-nor-2-oxa-5α-androsta-13-en-3-one | N/A | wada-ama.orgnih.gov |

Stereoselective and Stereospecific Synthesis of Epimers

The synthesis of specific steroid epimers like this compound is a significant challenge in organic chemistry, demanding precise control over the three-dimensional arrangement of atoms. numberanalytics.comnumberanalytics.com Stereoselective synthesis aims to preferentially form one stereoisomer over others, a critical aspect when targeting a molecule with distinct biological and physical properties compared to its isomers. numberanalytics.com

Diastereoselective Control in Reaction Pathways

Diastereoselective control is paramount in the synthesis of this compound, ensuring the desired configuration at the C17 chiral center, which distinguishes it from its parent compound, oxandrolone. Researchers have developed several strategies to achieve this control.

Biocatalysis offers a powerful alternative for achieving high stereoselectivity. The use of microorganisms to perform specific chemical transformations can lead to highly regioselective and stereoselective reactions that are difficult to achieve with conventional chemistry. mdpi.com For instance, fungal biotransformation has been explored for modifying the oxandrolone structure. Fungi such as Fusarium culmorum and Mortierella isabellina are capable of introducing hydroxyl groups at specific positions with high selectivity. mdpi.comresearchgate.net While these examples focus on hydroxylation, they underscore the potential of biocatalysis to selectively modify steroid scaffolds, a principle applicable to controlling epimeric outcomes.

The table below summarizes key reaction types used to control diastereoselectivity in the synthesis of steroidal epimers.

| Reaction Type | Description | Key Reagents/Conditions | Reference |

| Acidic Rearrangement | Rearrangement of a spiroepoxide intermediate to yield C-17 epimers. | Acidic conditions following ozonolysis and lactonisation. | researchgate.net, tuwien.at |

| Wagner-Meerwein Rearrangement | A cascade reaction sequence involving epoxidation and rearrangement to form the desired 17-hydroxymethyl-18-nor structure. | Part of a multi-step sequence including Takai-Lombardo methylenation. | tuwien.at |

| Biocatalysis/Biotransformation | Use of whole-cell microorganisms or isolated enzymes to perform stereoselective modifications on the steroid nucleus. | Fungi (Fusarium culmorum, Mortierella isabellina), Lipases (Candida antarctica lipase (B570770) B). | mdpi.com, researchgate.net |

Enantiomeric Purity Considerations

Ensuring the enantiomeric purity of the final this compound product is a critical step that validates the success of the stereoselective synthesis. The presence of other stereoisomers can complicate analysis and characterization. numberanalytics.com High-resolution analytical techniques are essential for determining the configuration at each stereogenic center and confirming the purity of the target epimer. numberanalytics.com

Key methods for this verification include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, allowing for the determination of the molecule's configuration by analyzing chemical shifts and coupling constants. numberanalytics.com

X-ray Crystallography: Offers definitive proof of the three-dimensional structure of a molecule, provided a suitable single crystal can be obtained. numberanalytics.com

Chiral Chromatography: Techniques such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase can separate epimers, allowing for their quantification and the assessment of enantiomeric excess. numberanalytics.com

The synthesis of 17-epi-oxandrolone was confirmed in 1993, which helped to definitively characterize it as the major metabolite of oxandrolone. mdpi.com

Reaction Optimization and Process Chemistry Aspects in Laboratory Synthesis

Optimizing synthetic routes on a laboratory scale is crucial for improving efficiency, reducing waste, and ensuring the reproducibility of results. This involves a systematic approach to enhancing reaction yields, minimizing the formation of unwanted side products, and selecting the most effective chemical tools for the job.

Yield Enhancement and Side Product Minimization

The use of biocatalysis has also been shown to significantly improve yields in steroidal transformations. In one study, the transformation of oxandrolone using the fungus Mortierella isabellina AM212 resulted in a 71% yield of the 9α-hydroxyoxandrolone product, demonstrating the efficiency of microbial systems. mdpi.com

The following table compares the yields of the original and an improved industrial synthesis process for oxandrolone, illustrating the impact of optimization. researchgate.net

| Synthesis Step | Original Searle Process Yield | Optimized Process Yield | Key Improvement |

| Bromination | Not specified | ~80% | Minimal dehydration side product. |

| Elimination | Not specified | ~70% | Minimal formation of methyltestosterone. |

| Ozonolysis | Not specified | ~90% | Efficient C-2 excision. |

| Overall Yield | 8% | 45% | Cumulative effect of optimized steps. |

Catalyst and Reagent Selection

The careful selection of catalysts and reagents is fundamental to the success of the synthesis, influencing reaction rates, selectivity, and yield. numberanalytics.com Modern synthetic chemistry leverages a diverse toolbox of reagents to achieve specific transformations. uva.nl

In the synthesis of oxandrolone and its analogs, specific reagents are chosen for their efficiency:

Elimination Reaction: A mixture of lithium carbonate (Li2CO3) and lithium bromide (LiBr) is effective for the elimination of a bromide to form an enone intermediate. researchgate.net

Oxidative Cleavage: Ozonolysis is a key step used to excise a carbon atom from the A-ring, leading to the formation of the lactone structure. researchgate.netresearchgate.net

Biocatalysis: Enzymes such as lipases and monooxygenases are used for highly selective transformations. Candida antarctica lipase B (CAL B), for example, can perform regioselective reactions on steroid intermediates. mdpi.comresearchgate.net

| Reagent/Catalyst | Purpose in Synthesis | Reference |

| Perbromide | Bromination of the steroid A-ring. | researchgate.net |

| Li2CO3 / LiBr | Elimination of bromide to form a 2-enone. | researchgate.net |

| Ozone (O3) | Oxidative cleavage (ozonolysis) of the A-ring enone. | researchgate.net, researchgate.net |

| Sodium Borohydride (NaBH4) | Reduction of an intermediate to form a lactone. | researchgate.net |

| Candida antarctica lipase B | Regioselective enzymatic transformation. | researchgate.net |

| Fusarium culmorum | Stereoselective biohydroxylation. | mdpi.com |

Protecting Group Strategies for Complex Stereoidal Synthesis

The synthesis of complex molecules like steroids, which possess multiple reactive functional groups, often requires the use of protecting groups. jocpr.comorganic-chemistry.org A protecting group temporarily masks a reactive site, preventing it from participating in a reaction while transformations are carried out elsewhere in the molecule. organic-chemistry.orgnumberanalytics.com

An effective protecting group strategy relies on several key principles:

Stability: The group must be stable under the conditions of the reaction it is meant to withstand. numberanalytics.com

Ease of Installation and Removal: The protecting group should be easy to add and remove in high yields. numberanalytics.com

Orthogonality: In a molecule with multiple protecting groups, an orthogonal strategy allows for the selective removal of one group without affecting the others. jocpr.comorganic-chemistry.org This is crucial for multi-step syntheses where different parts of the molecule must be modified sequentially. numberanalytics.com

In steroid synthesis, protecting groups are essential for achieving regioselectivity. For example, during a cuprate (B13416276) addition to the A-ring of a steroid intermediate, a ketone at the C-17 position might be protected as a ketal. tuwien.at This prevents the nucleophilic cuprate from reacting at the C-17 ketone, directing it to the desired reaction site on the A-ring. tuwien.at After the desired transformation is complete, the ketal can be removed (deprotected) to restore the original ketone functionality. Common protecting groups for hydroxyl functions in complex syntheses include silyl (B83357) ethers and benzyl (B1604629) ethers, each with specific conditions for removal. jocpr.comacs.org

Regioselective Functional Group Protection

The synthesis of this compound, an epimer of the anabolic steroid Oxandrolone, necessitates careful control over chemical reactions to achieve the desired stereochemistry at the C17 position. Regioselective functional group protection is a critical strategy in the multi-step synthesis of complex molecules like steroids, ensuring that reactions occur only at specific sites.

In the synthesis of steroid metabolites structurally related to this compound, protecting groups are essential to prevent unwanted side reactions. For instance, during the synthesis of oxandrolone long-term metabolite glucuronides, acetate (B1210297) protecting groups are utilized. tuwien.at The choice of acetate is advantageous due to its straightforward introduction and its removal under mild conditions. tuwien.at This is particularly crucial as the lactone functionality in the A-ring of the oxandrolone structure is sensitive to harsh basic conditions, which could cause the lactone to open. tuwien.at

While direct synthesis routes for this compound are not extensively detailed in public literature, analogous synthetic strategies for other complex steroids provide insight. For example, in the synthesis of other steroid derivatives, protecting groups such as pivalate (B1233124) and tert-Butyldimethylsilyl (TBS) ether have been employed to shield hydroxyl groups effectively during various reaction steps. tuwien.at The selection of a suitable protecting group is paramount and is dictated by the stability of the group under the specific reaction conditions and the ease of its selective removal without affecting other parts of the steroid skeleton.

| Protecting Group | Functional Group Protected | Key Advantages in Steroid Synthesis |

| Acetate | Hydroxyl | Easy to introduce; can be removed under mild conditions, preserving sensitive functionalities like lactones. tuwien.at |

| Pivalate | Hydroxyl | Provides good stability under various reductive conditions. tuwien.at |

| TBS Ether | Hydroxyl | Offers selective protection of secondary alcohols. tuwien.at |

Impurity Profiling and Purification Methodologies in Synthetic Batches

The production of high-purity this compound requires a thorough understanding of potential impurities and the implementation of robust purification protocols. Impurity profiling is the process of identifying and quantifying unwanted chemical species in the final product, which is essential for meeting regulatory standards. veeprho.com

Identification of Synthetic Impurities and Byproducts

This compound is recognized as the major metabolite of Oxandrolone. mdpi.comnih.gov In synthetic batches of Oxandrolone, this compound itself can be considered a primary impurity if the non-epimeric form is the target compound. Conversely, when synthesizing this compound, the parent compound, Oxandrolone, would be a significant process-related impurity.

Other potential byproducts can arise from the manufacturing process. These can include stereoisomers or products resulting from side reactions. For example, studies on Oxandrolone metabolism have identified other minor metabolites that could potentially be present as impurities in a synthetic mixture. These include 16α- and 16β-hydroxyoxandrolone and a delta-hydroxy acid that results from the hydrolysis of the A-ring lactone. nih.gov The presence of such impurities depends heavily on the reaction conditions, such as pH, which can influence the stability of the lactone group. nih.gov

The table below lists potential impurities that may be identified in synthetic batches of this compound.

| Impurity Name | Type | Potential Origin |

| Oxandrolone | Process-related Impurity / Epimer | Incomplete epimerization or starting material. mdpi.com |

| 16α-Hydroxyoxandrolone | Byproduct | Side reaction (hydroxylation). nih.gov |

| 16β-Hydroxyoxandrolone | Byproduct | Side reaction (hydroxylation). nih.gov |

| Oxandrolone Seco-acid | Degradation Product | Hydrolysis of the lactone ring. veeprho.comnih.gov |

| Other Stereoisomers | Byproduct | Non-specific reactions during synthesis. tuwien.at |

Chromatographic Purification Techniques for Synthetic Products

Chromatography is an indispensable tool for the separation, identification, and purification of this compound from complex mixtures. Various chromatographic methods are employed, often in combination, to achieve the desired level of purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are powerful techniques for both analytical and preparative-scale purification. Methods using UHPLC coupled with tandem mass spectrometry (MS/MS) have been developed for the sensitive detection and quantification of this compound. mdpi.comresearchgate.netnih.gov These methods often utilize C18 reversed-phase columns, such as Acquity UPLC BEH C18 or HSS T3 C18, for chromatographic separation. mdpi.comresearchgate.netnih.gov Preparative HPLC is a viable method for isolating pure compounds from a mixture after initial purification steps like column chromatography. tuwien.at

Gas Chromatography (GC) , particularly when coupled with Mass Spectrometry (GC/MS), is a standard method for the characterization of steroid metabolites, including this compound. nih.gov Before analysis by GC, derivatization is often required to increase the volatility of the steroid. mdpi.com

Solid-Phase Extraction (SPE) is frequently used as a sample pretreatment and enrichment step before chromatographic analysis. researchgate.netnih.govnih.gov It can also be used for initial fractionation of the crude synthetic product. nih.gov SPE cartridges, such as those containing C18 or silica, are effective for separating steroidal metabolites from different fractions. nih.gov

Column Chromatography is a fundamental technique for the initial purification of the crude product from a synthetic reaction. tuwien.at It allows for the separation of the target compound from a significant portion of byproducts and unreacted starting materials before finer purification with methods like preparative HPLC. tuwien.at

The table below summarizes the chromatographic techniques used for this compound.

| Technique | Stationary Phase Example | Purpose |

| UHPLC-MS/MS | Acquity UPLC BEH C18, Acquity HSS T3 C18 mdpi.comresearchgate.net | Identification and quantification. mdpi.comresearchgate.netnih.gov |

| GC/MS | Not specified | Characterization and identification. nih.gov |

| Solid-Phase Extraction (SPE) | C18, Silica nih.gov | Sample clean-up, enrichment, and fractionation. nih.govresearchgate.net |

| Column Chromatography | Not specified | Bulk purification of crude synthetic product. tuwien.at |

| Preparative HPLC | Not specified | High-resolution final purification. tuwien.at |

Sophisticated Analytical Techniques for 17 Epioxandrolone Characterization

Advanced Spectroscopic Elucidation of Molecular Structure

The definitive identification of 17-epioxandrolone relies on a combination of advanced spectroscopic methods. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise three-dimensional arrangement of atoms, while High-Resolution Mass Spectrometry (HRMS) provides confirmation of the elemental composition and detailed insights into the molecule's fragmentation behavior, which serves as a structural fingerprint.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of complex organic molecules like this compound. It provides detailed information about the chemical environment of individual nuclei (primarily ¹H and ¹³C), allowing for the complete assignment of the molecular structure and, crucially, its stereochemistry. The differentiation between oxandrolone (B1677835) and its 17-epimer is a primary objective of NMR analysis in this context.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Key Nuclei in Steroid Structures Similar to this compound Note: These are representative values and actual shifts for this compound may vary.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C17-CH₃ | ~1.2-1.5 | ~25-30 |

| C18-CH₃ | ~0.8-1.0 | ~15-20 |

| C17-OH | Variable | N/A |

| C3 (C=O) | N/A | ~170-175 |

| C2 (-O-CH₂-) | ~3.5-4.5 | ~70-75 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex spectra of steroids and determining their precise structure and stereochemistry. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It is used to trace the proton-proton connectivity throughout the steroid's spin systems, confirming the structure of the individual rings.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of carbon signals based on their known proton assignments. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. researchgate.net HMBC is critical for piecing together the entire molecular structure, connecting the individual spin systems established by COSY, and confirming the placement of quaternary carbons (like C10, C13, and C17) which have no attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining the stereochemistry of this compound. researchgate.net It detects protons that are close to each other in space, regardless of whether they are connected through bonds. For this compound, a key NOE correlation would be expected between the protons of the C17-β-methyl group and other protons on the β-face of the steroid, such as the C18-methyl group. This spatial relationship would be distinctly different from that in oxandrolone, where the C17-α-methyl group resides on the opposite face of the molecule.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula with high confidence. nih.gov For this compound (C₁₉H₃₀O₃), the theoretical monoisotopic mass is 306.2195 Da. nih.gov HRMS instruments, such as Quadrupole Time-of-Flight (QTOF) mass spectrometers, can measure this mass with an error of less than 5 ppm, which is crucial for distinguishing it from other compounds with the same nominal mass. mdpi.comresearchgate.net

Tandem mass spectrometry (MS/MS) is a powerful technique used for structural elucidation by fragmenting a selected precursor ion (e.g., the molecular ion of this compound) and analyzing the resulting product ions. nih.gov This fragmentation pattern provides a structural fingerprint that can be used for identification and differentiation from isomers. mdpi.comnih.gov

The fragmentation of this compound in MS/MS experiments yields a series of characteristic product ions. While the fragmentation patterns of oxandrolone and its 17-epimer are very similar, subtle differences in ion abundances can sometimes be observed. The fragmentation is influenced by the steroid nucleus, the lactone moiety, and the substituents at C17.

Common fragmentation pathways for steroidal structures involve losses of small neutral molecules like water (H₂O) and methyl radicals (•CH₃), as well as cleavages across the steroid rings. The tandem mass spectrum of this compound contains characteristic daughter ions at m/z 105.0681 and 93.0693. mdpi.com The formation of the tropylium (B1234903) ion (m/z 91) and related phenyl-type cations (m/z 105, m/z 77) are common in the mass spectra of many organic compounds, including some steroids, arising from complex rearrangements and fragmentation of the carbocyclic rings. wvu.edu The fragment at m/z 143 is also a characteristic ion observed in the mass spectra of various trimethylsilyl (B98337) (TMS)-derivatized steroids. nih.gov For underivatized this compound, fragmentation often begins with the loss of water from the molecular ion, followed by further degradation of the steroid skeleton. mdpi.com

Table 2: Characteristic Product Ions of this compound in Tandem Mass Spectrometry Note: Ions and pathways are based on general steroid fragmentation and specific data for oxandrolone epimers. mdpi.com

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Putative Origin of Fragment |

| 307.2 ([M+H]⁺) | 289.2 | H₂O | Loss of water from the C17-hydroxyl group |

| 307.2 ([M+H]⁺) | 271.2 | H₂O + H₂O or CO | Subsequent loss of another small molecule after initial water loss |

| 307.2 ([M+H]⁺) | 105.1 | - | Fragment containing portions of the A/B rings |

| 307.2 ([M+H]⁺) | 93.1 | - | Fragment containing portions of the steroid nucleus |

The choice of ionization technique is critical and depends on the analytical method, primarily whether it is coupled with gas chromatography (GC) or liquid chromatography (LC).

Electron Ionization (EI): Typically coupled with GC, EI is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive and reproducible fragmentation. fu-berlin.de For analysis by GC-MS, this compound is often chemically modified (derivatized), for instance, by converting the hydroxyl group to a trimethylsilyl (TMS) ether. nih.govnist.gov This process increases the compound's volatility and thermal stability, making it suitable for GC analysis. The EI mass spectra of the derivatized compound show characteristic fragment ions that are used for identification. researchgate.net

Electrospray Ionization (ESI): ESI is a "soft" ionization technique commonly used with LC-MS. It is particularly well-suited for polar and thermally labile molecules. nih.gov ESI typically generates protonated molecules, [M+H]⁺, with minimal fragmentation in the source. nih.govwada-ama.org This allows for the selection of the intact molecular ion for subsequent MS/MS analysis, which is essential for obtaining specific structural information. nih.gov Positive ion ESI-MS/MS is considered a highly promising method for the analysis of steroids and their metabolites. nih.gov

Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique used with LC-MS and is complementary to ESI. jfda-online.com It is generally more suitable for less polar compounds that are not as easily ionized by ESI. jfda-online.comdundee.ac.uk Similar to ESI, APCI generates protonated molecules that can be subjected to MS/MS analysis to provide structural details. nih.gov

Advanced Chromatographic Separation Methodologies

The separation of this compound from its parent compound and other related steroids is a critical step in its analysis, particularly in complex matrices. Advanced chromatographic techniques offer the high resolution required for this challenge.

HPLC and its advanced counterpart, UHPLC, are cornerstone techniques for the analysis of this compound. UHPLC, utilizing columns with smaller particle sizes, provides significantly faster analysis times and greater separation efficiency compared to traditional HPLC.

Reversed-phase chromatography is the most common mode used for the separation of this compound. Several studies have developed and validated sensitive UHPLC methods coupled with tandem mass spectrometry (UHPLC-MS/MS) for its detection. mdpi.comnih.govnih.gov These methods typically employ C18 columns, which have a nonpolar stationary phase. The mobile phase consists of a mixture of water (often with a formic acid modifier) and an organic solvent like acetonitrile. mdpi.com Elution is achieved by a gradient program where the proportion of the organic solvent is increased over time, allowing for the separation of compounds based on their hydrophobicity. In one such method, this compound was successfully separated from oxandrolone using an Acquity HSS T3 C18 column. mdpi.comresearchgate.net

| Parameter | UHPLC Method Details | Reference |

| Column | Acquity HSS T3 C18 (1.7 µm, 2.1 × 50 mm) | mdpi.com |

| Mobile Phase A | 0.1% Formic Acid in Water | mdpi.com |

| Mobile Phase B | Acetonitrile | mdpi.com |

| Flow Rate | 0.4 mL/min | mdpi.com |

| Column Temperature | 40 °C | mdpi.com |

| Detection | Tandem Mass Spectrometry (MS/MS) | mdpi.comnih.gov |

This interactive table summarizes typical reversed-phase UHPLC conditions for this compound analysis.

Information on normal-phase HPLC methods specifically for this compound is less prevalent in the literature, as reversed-phase techniques generally provide excellent resolution for this class of compounds.

The separation of epimers, which are diastereomers, is a key analytical challenge. Fortunately, the physical properties of diastereomers are different, allowing for their separation on standard achiral stationary phases, unlike enantiomers. The UHPLC methods developed for oxandrolone and its metabolites have demonstrated successful isomeric resolution of this compound from oxandrolone. mdpi.com

In a representative UHPLC-MS/MS method, baseline separation was achieved, with oxandrolone eluting at a retention time of 5.22 minutes and this compound eluting later at 5.70 minutes. mdpi.com This separation confirms that standard reversed-phase C18 columns possess sufficient selectivity to resolve these C17 epimers, a critical capability for metabolic studies and doping control analysis. nih.gov

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a well-established and robust technique for steroid analysis. nih.govnih.gov Due to the low volatility of steroids like this compound, a derivatization step is typically required prior to analysis. This process, commonly involving silylation (e.g., with N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA), replaces active hydrogens on hydroxyl groups with trimethylsilyl (TMS) groups, increasing the compound's volatility and thermal stability. mdpi.comnist.gov

The NIST Chemistry WebBook provides reference data for the analysis of derivatized this compound.

| Parameter | GC Method Details | Reference |

| Compound | This compound, mono-TMS | nist.gov |

| Column Type | Capillary | nist.gov |

| Stationary Phase | SE-54 | nist.gov |

| Column Length | 17 m | nist.gov |

| Retention Index (I) | 2773 | nist.gov |

This interactive table presents reference GC conditions for the analysis of derivatized this compound.

Comprehensive two-dimensional gas chromatography (GC×GC) represents a significant advancement in separation science, offering substantially higher peak capacity and resolution compared to single-column GC. gcms.cz In GC×GC, effluent from a primary column is subjected to a second, orthogonal separation on a short, fast column before detection. This technique is exceptionally powerful for resolving isomers in complex biological samples, such as a comprehensive steroid profile. gcms.cz While specific applications of GC×GC focusing solely on this compound are not detailed in the literature, its proven ability to separate closely related isomeric steroids makes it a highly promising methodology for advanced research and anti-doping applications involving this compound. gcms.cz

Gas Chromatography (GC) and Comprehensive Two-Dimensional Gas Chromatography (GC×GC)

Derivatization Strategies for Volatility Enhancement (e.g., trimethylsilylation)

To make this compound and related steroids suitable for GC analysis, their polar functional groups (like hydroxyl groups) must be converted into less polar, more volatile, and more thermally stable derivatives. fu-berlin.de This process, known as derivatization, is crucial for improving chromatographic and mass spectrometric characteristics. fu-berlin.de

The most common strategy is trimethylsilylation, which involves replacing the active hydrogen in the hydroxyl groups with a trimethylsilyl (TMS) group. fu-berlin.de Various silylating agents are available for this purpose, selected based on the specific structure of the substrate. For 17-methyl steroids, including oxandrolone and its epimer, a common reagent mixture is MSTFA/NH4I/ethanethiol (1000:2:3, v:w:v), with the reaction typically carried out by heating at 60°C for 20 minutes. dshs-koeln.deresearchgate.net Another effective reagent mentioned for the derivatization of oxandrolone is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). mdpi.comresearchgate.net This process yields trimethylsilyl ethers and enol-ethers that are amenable to vaporization without thermal decomposition during GC analysis. fu-berlin.de

Coupling with Mass Spectrometry (GC-MS, GC×GC-MS) for Enhanced Specificity

Coupling gas chromatography with mass spectrometry (GC-MS) provides a powerful tool for the definitive identification of this compound. mdpi.comnih.gov While GC separates the components of a mixture, MS fragments the individual molecules and sorts the fragments by their mass-to-charge ratio, producing a unique mass spectrum that serves as a molecular fingerprint. fu-berlin.de

GC-MS is routinely used for the determination of oxandrolone and its metabolites. mdpi.comresearchgate.net After derivatization, the TMS-ether of this compound can be clearly separated and identified. researchgate.net The electron ionization (EI) mass spectra of the derivatized compound show characteristic fragment ions that allow for its unambiguous identification. researchgate.netresearchgate.net For instance, the analysis of derivatized oxandrolone and epioxandrolone reveals characteristic ions at m/z 308, 321, 363, and 378. researchgate.net The use of tandem mass spectrometry (GC-MS/MS) further enhances specificity and sensitivity, making it possible to detect trace amounts of the compound even in complex matrices. dshs-koeln.denih.gov This technique was instrumental in identifying a long-term metabolite of oxandrolone, 17β-hydroxymethyl-17α-methyl-18-nor-2-oxa-5α-androsta-13-en-3-one, in urine samples. dshs-koeln.de

Supercritical Fluid Chromatography (SFC) for Preparative and Analytical Separations

Supercritical fluid chromatography (SFC) has emerged as a powerful and "green" alternative to both gas and liquid chromatography for the analysis of a wide range of compounds, including steroids. nih.govuva.es SFC typically uses carbon dioxide as the main mobile phase, which in its supercritical state exhibits properties of both a liquid and a gas, allowing for high-efficiency separations with shorter analysis times and reduced organic solvent consumption compared to HPLC. nih.govuva.es

SFC is particularly well-suited for separating isomers, a common challenge in steroid analysis. fu-berlin.de Its unique selectivity makes it an excellent orthogonal technique to LC and GC. fu-berlin.de While specific applications focusing solely on this compound are not extensively detailed, the technique's utility for steroid separation is well-documented. For example, SFC has been used to isolate urinary steroid hormones prior to GC/MS analysis, simplifying sample preparation. nih.gov A recently developed SFC-MS/MS method successfully separated four hydroxylated isomers of 17α-methyltestosterone, demonstrating the technique's capability to resolve closely related steroid structures. fu-berlin.de This inherent ability to separate isomers makes SFC a highly promising tool for both the analytical and preparative separation of this compound from its parent compound, oxandrolone.

Purity Assessment and Quantitative Determination in Chemical Research

Accurately determining the purity and concentration of this compound is critical in chemical research. This is achieved through a combination of spectroscopic and chromatographic methods.

Quantitative Spectroscopic Methods (e.g., qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the concentration of organic molecules, including anabolic steroids, without the need for an identical reference standard. nih.govnih.govrsc.org The technique relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of corresponding nuclei.

Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy can be employed. nih.govnih.gov ¹H NMR is often used for the quantification of active ingredients in various formulations. rsc.orgunesp.br However, for closely related steroid structures, such as epimers, the ¹H NMR spectra can be very similar, making differentiation and individual quantification challenging. nih.gov In such cases, ¹³C NMR offers a significant advantage due to its wider chemical shift range, which minimizes signal overlap and provides more detailed structural information, allowing for the effective differentiation and quantification of steroid isomers. nih.govnih.gov Studies on anabolic steroid formulations have demonstrated the utility of NMR in identifying active ingredients and quantifying their concentrations, often revealing discrepancies from labeled amounts. nih.govunesp.br

Chromatographic Quantitation Protocols

Chromatographic methods, especially when coupled with mass spectrometry, are the most common and sensitive techniques for the quantitation of this compound. mdpi.comresearchgate.netnih.gov Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is a preferred method due to its high specificity and sensitivity. mdpi.comresearchgate.netnih.gov

A highly sensitive and rapid on-line solid-phase extraction (SPE)-UHPLC-MS/MS method has been developed and validated for the simultaneous determination of oxandrolone and this compound. mdpi.comresearchgate.netnih.gov This method demonstrated excellent performance, achieving a low limit of quantification (LOQ) and showing good linearity over a defined concentration range. mdpi.comresearchgate.netnih.gov Such methods are crucial for pharmacokinetic studies and for monitoring the compound in various biological matrices. mdpi.comresearchgate.net Gas chromatography-tandem mass spectrometry (GC-MS/MS) is also used for quantitative purposes, with assays developed to detect and quantify oxandrolone metabolites with high sensitivity. nih.gov

The table below summarizes the performance of a validated UHPLC-MS/MS method for the quantification of oxandrolone, which is also applicable for its epimer, this compound.

Table 1: Performance Characteristics of a Chromatographic Method for Oxandrolone/17-Epioxandrolone Quantitation This table is interactive. You can sort and filter the data.

| Parameter | Value | Technique | Source(s) |

|---|---|---|---|

| Analyte(s) | Oxandrolone & 17-epi-oxandrolone | on-line SPE-UHPLC-MS/MS | mdpi.com, researchgate.net, nih.gov |

| Limit of Quantification (LOQ) | 81.63 pg·mL⁻¹ | on-line SPE-UHPLC-MS/MS | mdpi.com, researchgate.net, nih.gov |

| Linear Range | 81.63 - 5000 pg·mL⁻¹ | on-line SPE-UHPLC-MS/MS | mdpi.com, researchgate.net, nih.gov |

Computational and Theoretical Investigations of 17 Epioxandrolone

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to determining the electronic structure and predicting various properties of molecules. For stereoisomers, these calculations can reveal subtle differences that are key to their identification and characterization.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed for investigating the structure and properties of steroidal molecules. nih.gov DFT methods are favored for their balance of computational cost and accuracy, making them suitable for relatively large molecules like 17-Epioxandrolone.

The process involves optimizing the molecular geometry to find a stable, low-energy structure. Functionals such as B3LYP and M06 are commonly used in conjunction with basis sets like 6-31G(d,p) for geometry optimization. nih.gov For predicting more specific properties like NMR spectra, specialized functionals and basis sets, such as the M06 functional with the pcS-2 basis set, have been shown to provide excellent agreement with experimental results for complex organic molecules. nih.gov These approaches calculate the electron distribution and molecular orbitals, which are the basis for determining the molecule's electronic properties.

A significant application of DFT is the prediction of spectroscopic parameters, which is particularly valuable for distinguishing between epimers. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is highly sensitive to the local magnetic environment of each atom. Since epimers like this compound and Oxandrolone (B1677835) differ only in the spatial arrangement at one stereocenter (C17), their NMR spectra will show slight but measurable differences.

Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, are used to calculate the NMR shielding tensors for each nucleus. acs.org These values are then converted into chemical shifts (δ) for comparison with experimental data. nih.gov By calculating the expected ¹³C and ¹H NMR spectra for both possible epimers, a direct comparison with the experimental spectrum of an unknown sample can be made. The isomer whose calculated spectrum most closely matches the experimental one is identified as the correct structure. nih.govacs.org This comparison often involves analyzing the Mean Absolute Error (MAE) between the predicted and observed shifts.

To illustrate this process, the following table presents a hypothetical comparison of calculated and experimental ¹³C NMR data, a standard method for differentiating between two epimers.

| Carbon Atom | Experimental δ (ppm) for Isomer A | Calculated δ (ppm) for this compound | Calculated δ (ppm) for Oxandrolone |

|---|---|---|---|

| C2 | 68.5 | 68.2 | 69.1 |

| C3 | 172.1 | 171.9 | 172.5 |

| C5 | 45.3 | 45.1 | 45.9 |

| C13 | 48.9 | 48.7 | 49.5 |

| C17 | 81.4 | 81.2 | 85.6 |

| C17-CH₃ | 21.8 | 21.6 | 24.5 |

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are used to study the three-dimensional structure and flexibility of molecules. For a complex, multi-ring system like this compound, these methods provide insight into its preferred shapes and dynamic nature.

Molecular Dynamics (MD) simulations are a powerful computational method used to simulate the physical movements of atoms and molecules over time. youtube.commdpi.com An MD simulation provides a "computational microscope" to observe molecular motion and conformational changes in a simulated physiological environment.

The general workflow for an MD simulation involves several key steps: youtube.com

Preparation : A starting 3D structure of the molecule (e.g., a low-energy conformer of this compound) is placed in a simulation box, which is then filled with solvent molecules, typically water, to mimic an aqueous environment. youtube.comacs.org Ions are added to neutralize the system and achieve a desired ionic strength.

Equilibration : The system is gradually heated to the target temperature (e.g., 310 K) and the pressure is adjusted to a constant value (e.g., 1 atm). This phase allows the system to relax and reach a stable state.

Production : Once equilibrated, the simulation is run for a set period, ranging from nanoseconds to microseconds. acs.org During this production run, the positions, velocities, and forces of all atoms are calculated and saved at regular intervals based on a classical force field (e.g., GROMOS, AMBER).

Analysis : The resulting trajectory is analyzed to understand the molecule's dynamic behavior, such as conformational flexibility, interactions with solvent molecules, and the stability of different structural features.

Computational Approaches for Stereochemical Assignment and Verification

One of the most powerful applications of computational chemistry in natural product and steroid analysis is the definitive assignment of stereochemistry. nih.gov When experimental data alone is insufficient to distinguish between two or more diastereomers, computational methods can serve as a reliable arbiter.

The primary method for stereochemical verification of epimers like this compound involves the DFT-based calculation of NMR chemical shifts, as described in section 4.1.2. nih.govacs.org The process leverages the high accuracy of modern DFT methods to predict the NMR spectrum for each possible isomer. The calculated spectra are then systematically compared to the single experimental spectrum. The isomer whose predicted spectrum shows the best correlation (e.g., lowest MAE or highest R² value) with the experimental data is assigned as the correct structure. acs.org This integrated approach, combining experimental NMR spectroscopy with quantum chemical calculations, has become a gold standard for the unambiguous structural elucidation of complex stereoisomers. nih.gov

Correlation of Calculated and Experimental Chiroptical Data

The determination of the absolute configuration of chiral molecules such as this compound is a significant challenge in structural elucidation. nih.gov A powerful, non-empirical approach involves the comparison of experimentally measured chiroptical data, specifically Electronic Circular Dichroism (ECD) spectra, with spectra calculated using quantum chemical methods. nih.govnih.gov This method has become a staple in stereochemical assignments for complex organic molecules. nih.gov

The process begins with a computational conformational search (e.g., using Molecular Mechanics force fields like MMFF94) to identify all stable low-energy conformers of the molecule within a specific energy window. nih.gov The geometry of each of these conformers is then optimized using Density Functional Theory (DFT). nih.gov Subsequently, Time-Dependent Density Functional Theory (TDDFT) calculations are performed on each optimized conformer to predict its individual ECD spectrum. nih.govnih.gov The selection of the functional (e.g., B3LYP, CAM-B3LYP, PBE0) and the basis set (e.g., SVP, TZVP, aug-cc-pVDZ) is crucial for obtaining accurate results that correlate well with experimental findings. nih.gov

To generate a final theoretical ECD spectrum for the compound, the calculated spectra of the individual conformers are averaged based on their Boltzmann population distribution at a given temperature. beilstein-journals.org This Boltzmann-averaged spectrum represents the theoretical ECD signature of that specific stereoisomer. By comparing this calculated spectrum with the one obtained experimentally from a sample of the compound, its absolute configuration can be assigned with a high degree of confidence. nih.govresearchgate.net A good match in the sign and position of the Cotton effects in both spectra confirms the correct stereochemical assignment. nih.gov

Table 1: Common Methodologies for ECD Spectra Calculation This table is interactive. You can sort and filter the data.

| Step | Technique | Description | Common Software/Methods |

|---|---|---|---|

| 1. Conformational Search | Molecular Mechanics (MM) | Identifies low-energy conformers of the molecule. | MMFF94, GMMX |

| 2. Geometry Optimization | Density Functional Theory (DFT) | Calculates the optimized, lowest-energy structure for each conformer. | B3LYP, PBE0 |

| 3. Spectra Calculation | Time-Dependent DFT (TDDFT) | Predicts the ECD spectrum for each optimized conformer. | CAM-B3LYP, wB97X-D |

Differentiation of Diastereomers and Enantiomers

Computational methods are essential for the unambiguous differentiation of stereoisomers, including the diastereomers and enantiomers of this compound. acs.org Since enantiomers possess identical physical properties except for their interaction with polarized light, and diastereomers can have very similar properties, distinguishing them requires stereospecific techniques. Chiroptical methods, particularly ECD spectroscopy combined with theoretical calculations as described in the previous section, provide a definitive way to achieve this. nih.govresearchgate.net

Each unique stereoisomer (e.g., this compound versus its parent compound, Oxandrolone, or other potential stereoisomers) has a distinct three-dimensional structure. This structural uniqueness leads to a unique calculated ECD spectrum. nih.gov By calculating the theoretical ECD spectra for all possible diastereomers and enantiomers, a reference library of spectral fingerprints can be generated.

Experimentally, the different stereoisomers must first be separated or isolated. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a common and effective technique for resolving racemic mixtures and separating diastereomers. mdpi.com For instance, under specific Ultra-High-Performance Liquid Chromatography (UHPLC) conditions, Oxandrolone and its major metabolite, 17-epi-oxandrolone, are chromatographically resolved, demonstrating their experimental separability. mdpi.com Once an isomer is isolated, its experimental ECD spectrum can be measured and compared against the library of calculated spectra. The isomer whose calculated spectrum matches the experimental one can be definitively identified, thus differentiating it from all other diastereomers and its enantiomer. beilstein-journals.orgresearchgate.net

Theoretical Chemical Reactivity and Reaction Pathway Analysis

Elucidation of Potential Chemical Transformations and Mechanisms

Theoretical analysis and experimental studies have shed light on the potential chemical transformations and reaction pathways involving this compound. These are primarily centered on its metabolic formation and subsequent fragmentation in analytical instruments.

Metabolic Formation: this compound is the major metabolite of the synthetic anabolic steroid Oxandrolone. mdpi.comtuwien.at The primary chemical transformation is the epimerization at the C17 position, converting the 17α-hydroxy group of Oxandrolone to the 17β-hydroxy group in this compound. tuwien.at It has been proposed that this metabolic pathway may proceed through the formation of a 17β-sulphate conjugate. tuwien.at Oxandrolone is partially metabolized by sulfation to this compound. austinpublishinggroup.com The presence of the 17α-methyl group in the parent compound sterically hinders direct oxidation of the 17β-hydroxyl group, a common metabolic route for other steroids, making epimerization a significant pathway. multiscreensite.comresearchgate.net

Mass Spectrometric Fragmentation: Tandem mass spectrometry (MS/MS) is a key analytical technique for identifying steroids, and the fragmentation pathways represent controlled chemical transformations. Theoretical studies and experimental data on anabolic steroids reveal characteristic fragmentation patterns. At high collision energies, many steroids, including presumably this compound, exhibit fragmentation of the core steroid structure to produce common, stable ions. acs.org These include ions at mass-to-charge ratios (m/z) of 105 (methyl tropylium (B1234903) ion), 91 (tropylium ion), and 77 (phenyl ion). acs.org The simultaneous detection of these ions can be used as a theoretical basis for screening for unknown anabolic steroids. acs.org More specific fragmentation of 17-epi-oxandrolone produces characteristic daughter ions, such as those at m/z 105.0681 and 93.0693, which are used for its specific identification. mdpi.com

Potential Environmental and Biological Roles: Recent research has identified this compound in the leachates of the plant Piper tuberculatum, where it is suggested to have an allelopathic (herbicidal) effect. acs.org This finding points towards potential biochemical pathways for its synthesis or transformation within plant systems and a previously unknown ecological role, distinct from its human metabolic pathway.

Table 2: Investigated Chemical Transformations of this compound This table is interactive. You can sort and filter the data.

| Transformation Type | Pathway/Mechanism | Description | Key Result/Product |

|---|---|---|---|

| Metabolic | Epimerization from Oxandrolone | Inversion of the stereocenter at the C17 position. | Formation of this compound |

| Metabolic | Proposed Intermediate | Formation of a 17β-sulphate conjugate is suggested to facilitate epimerization. | 17β-sulphate conjugate |

| Analytical | Mass Spectrometric Fragmentation | Collision-induced dissociation of the molecule in a mass spectrometer. | Characteristic daughter ions (e.g., m/z 105, 93) |

Enzymatic and Biotransformation Studies of 17 Epioxandrolone in Model Systems

Microbial Transformation Protocols

Microbial transformation serves as a powerful tool for modifying complex molecules like steroids, often with high regio- and stereoselectivity. Fungi and bacteria possess a diverse array of enzymes capable of carrying out reactions that are challenging to achieve through conventional chemical synthesis.

17-Epioxandrolone is recognized as a significant metabolite of oxandrolone (B1677835). mdpi.comnih.gov Research on the microbial transformation of oxandrolone has identified various microorganisms capable of producing this compound, among other hydroxylated derivatives.

One notable study investigated the biotransformation of oxandrolone using the fungi Macrophomina phaseolina and Cunninghamella blakesleeana. molaid.com In these cultures, oxandrolone was converted to its 17-epimer, this compound, alongside other hydroxylated products. This epimerization at the C-17 position represents a key metabolic pathway for oxandrolone.

Further studies involving various fungal strains have expanded the library of metabolites derived from oxandrolone. For instance, transformations of oxandrolone by Fusarium culmorum, Mortierella isabellina, and Laetiporus sulphureus have yielded a range of hydroxylated products. mdpi.comresearchgate.net While the primary focus of these studies was on hydroxylation, the formation of this compound remains a relevant metabolic conversion.

The following table summarizes the biotransformation products identified from the microbial transformation of oxandrolone by different fungal cultures.

| Fungal Strain | Substrate | Biotransformation Products | Reference |

| Macrophomina phaseolina | Oxandrolone | This compound | molaid.com |

| Cunninghamella blakesleeana | Oxandrolone | This compound, 12β-hydroxy-oxandrolone | mdpi.commolaid.com |

| Fusarium culmorum | Oxandrolone | 12β-hydroxyoxandrolone | mdpi.comresearchgate.net |

| Mortierella isabellina | Oxandrolone | 9α-hydroxyoxandrolone | mdpi.comresearchgate.net |

| Laetiporus sulphureus | Oxandrolone | 6α-hydroxyoxandrolone, 15α-hydroxyoxandrolone | mdpi.comresearchgate.net |

| Rhizopus stolonifer | Oxandrolone | 9α-hydroxyoxandrolone | mdpi.com |

The microbial transformation of oxandrolone and the formation of this compound highlight the involvement of specific enzymatic pathways. The conversion of oxandrolone to this compound is an epimerization reaction, suggesting the activity of epimerases or oxidoreductases that can interconvert the stereochemistry at the C-17 position.

The extensive hydroxylation of the oxandrolone steroid nucleus by various fungi points to the presence of a suite of cytochrome P450 monooxygenases. mdpi.comresearchgate.net These enzymes are known for their ability to introduce hydroxyl groups at specific and often non-activated carbon atoms of the steroid skeleton. The regioselectivity of these hydroxylations is highly dependent on the fungal species and the specific enzymes they express. For example, Fusarium culmorum exhibits high selectivity for the 12β-position of oxandrolone, while Mortierella isabellina selectively hydroxylates the 9α-position. mdpi.comresearchgate.net

These findings suggest that the enzymatic machinery of these microorganisms could be harnessed for the targeted modification of this compound as well, potentially leading to novel hydroxylated analogs.

In Vitro Enzymatic Mechanistic Investigations with Isolated Enzymes

While whole-cell biotransformations are effective, studies with isolated enzymes provide deeper insights into reaction mechanisms, substrate specificity, and kinetics.

Currently, there is a lack of specific research detailing the use of isolated enzymes with this compound as the primary substrate. However, the broader research on steroid biotransformation indicates that enzymes like hydroxysteroid dehydrogenases (HSDs) and cytochrome P450 monooxygenases are key players.

The substrate specificity of these enzymes is often broad, allowing them to act on a range of steroid structures. It is plausible that the same enzymes responsible for the hydroxylation and epimerization of oxandrolone would also recognize this compound as a substrate. Further research involving the purification and characterization of these enzymes is necessary to determine their specific kinetic parameters (e.g., Km and kcat) with this compound.

The formation of this compound from oxandrolone is inherently a stereoselective process. This enzymatic epimerization highlights the ability of microbial enzymes to distinguish between and modify specific stereocenters.

Furthermore, the microbial hydroxylations of oxandrolone are highly stereoselective. mdpi.comresearchgate.net For example, the introduction of a hydroxyl group at the 12β-position by Fusarium culmorum and at the 9α-position by Mortierella isabellina occurs with high fidelity. mdpi.comresearchgate.net This stereoselectivity is a hallmark of enzymatic catalysis and is of great interest for the synthesis of enantiomerically pure compounds. The application of these stereoselective enzymes to this compound could lead to the production of novel, stereochemically defined analogs.

Synthetic Applications of Biocatalysis for Analog Production

Biocatalysis, using either whole microbial cells or isolated enzymes, offers a green and efficient alternative to traditional chemical synthesis for the production of steroid analogs. The high regio- and stereoselectivity of enzymatic reactions can simplify synthetic routes and provide access to compounds that are difficult to produce through other means.

The microbial transformation of oxandrolone has already demonstrated the potential for producing a variety of hydroxylated derivatives. mdpi.comresearchgate.net These novel compounds may possess unique biological activities. The same biocatalytic systems could be applied to this compound to generate a new family of analogs. By screening different microbial strains or by using purified enzymes, it may be possible to achieve a range of modifications on the this compound scaffold, including hydroxylations, dehydrogenations, and other functional group interconversions. This approach holds promise for the discovery and development of new steroidal compounds with potential therapeutic applications.

Future Directions in Academic Research on 17 Epioxandrolone

Development of Novel and Sustainable Synthetic Methodologies

A significant area of development is biocatalysis, which uses microorganisms or isolated enzymes to perform highly specific chemical transformations. Fungi, in particular, have shown promise. For example, a fungus-based protocol using Cunninghamella elegans was successfully employed to synthesize two epimeric metabolites of oxandrolone (B1677835). nih.govwada-ama.org Other microorganisms like Fusarium culmorum, Mortierella isabellina, and Laetiporus sulphureus have demonstrated the ability to hydroxylate oxandrolone at various positions with high regioselectivity and stereoselectivity, achieving yields up to 71%. mdpi.com These bio-based methods offer a greener alternative to conventional chemical reactions, potentially reducing waste and avoiding harsh reagents. mdpi.com

Another avenue of exploration is the refinement of chemical synthesis steps to improve efficiency and sustainability. This includes developing new catalytic systems, perhaps using more abundant and less toxic metals, and optimizing reaction conditions. researchgate.net For example, research into the synthesis of oxandrolone has involved steps like ozonolysis, which, while effective, can be part of a complex sequence of reactions requiring careful control to achieve good yields. acs.orgresearchgate.net The development of flow chemistry processes, where reactions are run in continuous streams rather than in large batches, also presents an opportunity for more controlled, efficient, and scalable synthesis of 17-epioxandrolone and related compounds.

| Synthesis Approach | Key Features | Potential Advantages |

| Biocatalysis | Utilizes microorganisms (e.g., fungi) or enzymes for specific transformations. nih.govwada-ama.orgmdpi.com | High stereoselectivity, milder reaction conditions, reduced environmental impact. mdpi.com |

| Catalytic Systems | Focuses on new metal-based catalysts and optimizing reaction steps like ozonolysis. acs.orgresearchgate.net | Increased overall yield, potential for using less hazardous reagents. researchgate.net |

| Flow Chemistry | Reactions are conducted in continuous-flow reactors. | Enhanced control over reaction parameters, improved safety and scalability. |

Advancements in Ultra-Trace Analytical Detection Methods for Pure Compounds

The ability to detect minute quantities of this compound is critical for its role as a reference material in antidoping science. nih.govwada-ama.org Future research is centered on pushing the boundaries of analytical sensitivity and specificity.

A primary focus is the advancement of mass spectrometry (MS) techniques. The coupling of ultra-high-performance liquid chromatography (UHPLC) with tandem mass spectrometry (MS/MS) is a powerful combination for steroid analysis. mdpi.comresearchgate.net Recent methods have achieved remarkable sensitivity, with limits of quantification (LOQ) for oxandrolone as low as 81.63 pg·mL⁻¹ in urine. mdpi.comresearchgate.net Such methods often employ online solid-phase extraction (SPE) to concentrate the analyte and clean up the sample with minimal handling, making the process faster and more efficient. mdpi.comresearchgate.netresearchgate.net High-resolution mass spectrometry (HRMS) is also crucial for confirming the identity of analytes by providing highly accurate mass measurements of both the parent molecule and its fragments. nih.govwada-ama.orgresearchgate.net

Ion mobility-mass spectrometry (IM-MS) is an emerging technique that adds another dimension of separation. cleancompetition.orgresearchgate.net It separates ions based on their size, shape, and charge, allowing for the differentiation of isomers that are indistinguishable by mass alone. cleancompetition.orgresearchgate.net This is particularly valuable for separating this compound from oxandrolone and other structurally similar steroids. cleancompetition.orgresearchgate.net

Beyond mass spectrometry, researchers are developing novel rapid detection methods. nih.gov These include electrochemical biosensors and advanced immunoassays designed to be highly specific to this compound, reducing cross-reactivity with other steroids and providing faster screening results. nih.govmdpi.com

| Analytical Technique | Principle | Key Advantage for this compound |

| UHPLC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. mdpi.comresearchgate.net | High sensitivity and specificity for quantification in complex matrices like urine. mdpi.com |

| HRMS | Provides highly accurate mass measurements. nih.govwada-ama.org | Unambiguous structural identification and confirmation. researchgate.net |

| IM-MS | Separates ions based on their shape and size in the gas phase. cleancompetition.org | Effective separation of steroid isomers like this compound and oxandrolone. researchgate.net |

| Biosensors/Immunoassays | Utilize specific biological recognition elements (e.g., antibodies). nih.govmdpi.com | Potential for rapid, high-throughput screening. nih.gov |

Deeper Computational Insight into Structural Features and Chemical Reactivity

Computational chemistry offers powerful tools to investigate the nuanced structural differences between this compound and its parent steroid, oxandrolone. Future research will leverage advanced computational models to provide a deeper understanding of their properties.

Using computational tools, researchers can predict ADME-Tox (absorption, distribution, metabolism, excretion, and toxicity) profiles, molecular targets, and biological activities of steroids. nih.gov Such studies can help to understand how the subtle change in the stereochemistry at the C17 position affects the molecule's interaction with biological systems, such as cytochrome enzymes involved in metabolism. nih.gov

Molecular modeling and machine learning are being combined to create predictive databases for anabolic steroids. cleancompetition.org These databases can include predicted collision cross-section (CCS) values, which are measurements derived from ion mobility-mass spectrometry that reflect an ion's shape. cleancompetition.org By accurately predicting CCS values, scientists can more quickly identify new or modified steroids, even before a physical reference standard is available. cleancompetition.org This is crucial in the cat-and-mouse game of detecting designer drugs. cleancompetition.org

Furthermore, techniques like Density Functional Theory (DFT) can be used to calculate the electronic structure and stability of different conformations of this compound. This information helps explain experimental observations from spectroscopic techniques and provides insight into the molecule's reactivity. Molecular dynamics (MD) simulations can then model how the molecule behaves over time in different environments, such as when interacting with a biological receptor, offering a dynamic view of its chemical behavior.

Expansion of Its Role as a Chemical Reference Standard in Emerging Analytical Domains

As a well-characterized pure compound, this compound is vital as a chemical reference standard, primarily in the field of antidoping. nih.govwada-ama.orglgcstandards.com Its future role is set to expand into other emerging analytical areas.

One of the most significant areas is metabolomics , the large-scale study of small molecules within a biological system. nih.govwada-ama.org In doping control, metabolomics approaches are being used to identify new biomarkers that indicate the use of a prohibited substance. wada-ama.organu.edu.au Rather than just looking for the drug itself, this strategy looks for changes in the body's natural steroid profile or the appearance of specific metabolite patterns. nih.govuniroma1.it this compound is a known major metabolite of oxandrolone, and having a certified reference standard is essential for validating these advanced analytical methods and accurately identifying it in screening procedures. nih.govmdpi.com

The application of wastewater-based epidemiology (WBE) to monitor community-level use of performance-enhancing drugs is another emerging domain. uq.edu.auuva.nluq.edu.au By analyzing raw sewage, researchers can estimate the consumption of various substances. The stability of compounds like this compound in sewer systems is a critical factor in the accuracy of these estimates, and studies are being conducted to understand its degradation and sorption to biofilms. uq.edu.auuva.nl Pure reference standards are indispensable for developing and validating the analytical methods used in these environmental studies.